Lipophilicity-Driven Differentiation: XLogP3 Comparison Across N1-Aryl Triazole-4-Carboxylic Acids
The target compound exhibits a computed partition coefficient (XLogP3) of 3.2, which is higher than the N1-(4-methylphenyl) mono-substituted analog 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 ~1.8, estimated for C₁₀H₉N₃O₂) and the C5-phenyl mono-substituted analog 5-phenyl-1H-1,2,3-triazole-4-carboxylic acid (XLogP3 ~1.5, estimated for C₉H₇N₃O₂) [1]. The addition of a second aromatic ring increases log P by approximately 1.4–1.7 units, placing the compound in a more cell-permeable space preferred for intracellular target engagement in fragment-based screening.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (PubChem computed, C₁₆H₁₃N₃O₂, MW 279.29) |
| Comparator Or Baseline | 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-31-9): XLogP3 ~1.8 (estimated); 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 830-78-4): XLogP3 ~1.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.4 to +1.7 relative to mono-aromatic comparators |
| Conditions | In silico prediction (PubChem XLogP3 algorithm) |
Why This Matters
Higher lipophilicity within a moderate range (log P 1–4) correlates with improved passive membrane permeability, making this fragment more suitable for intracellular target campaigns than its mono-aromatic counterparts.
- [1] PubChem Compound Summary for CID 24277859, 1-(4-Methylphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid; CID 15095466, 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid; CID 13643149, 5-Phenyl-1H-1,2,3-triazole-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
